molecular formula C9H18BrNO2 B13504581 2-Methyl-2-(piperidin-2-yl)propanoic acid hydrobromide

2-Methyl-2-(piperidin-2-yl)propanoic acid hydrobromide

Cat. No.: B13504581
M. Wt: 252.15 g/mol
InChI Key: FQIAXKPMQSJYTL-UHFFFAOYSA-N
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Description

2-Methyl-2-(piperidin-2-yl)propanoic acid hydrobromide is a chemical compound with a molecular formula of C10H19NO2·HBr It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(piperidin-2-yl)propanoic acid hydrobromide typically involves the reaction of 2-methyl-2-(piperidin-2-yl)propanoic acid with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The process may involve the following steps:

    Starting Material Preparation: The starting material, 2-methyl-2-(piperidin-2-yl)propanoic acid, is prepared through a series of organic reactions involving piperidine and other reagents.

    Reaction with Hydrobromic Acid: The acid is then reacted with hydrobromic acid in a suitable solvent, such as ethanol or water, under controlled temperature and pressure conditions.

    Purification: The resulting product is purified through recrystallization or other purification techniques to obtain the desired hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction conditions precisely.

    Automated Systems: Employing automated systems for monitoring and controlling the reaction parameters.

    Purification and Quality Control: Implementing advanced purification techniques and rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(piperidin-2-yl)propanoic acid hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methyl-2-(piperidin-2-yl)propanoic acid hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(piperidin-2-yl)propanoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(piperidin-1-yl)propanoic acid: A similar compound with a different position of the nitrogen atom in the piperidine ring.

    Methyl 2-methyl-2-(piperidin-2-yl)propanoate hydrobromide: A related compound with a methyl ester group instead of a carboxylic acid group.

Uniqueness

2-Methyl-2-(piperidin-2-yl)propanoic acid hydrobromide is unique due to its specific structure and the presence of the hydrobromide salt. This uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C9H18BrNO2

Molecular Weight

252.15 g/mol

IUPAC Name

2-methyl-2-piperidin-2-ylpropanoic acid;hydrobromide

InChI

InChI=1S/C9H17NO2.BrH/c1-9(2,8(11)12)7-5-3-4-6-10-7;/h7,10H,3-6H2,1-2H3,(H,11,12);1H

InChI Key

FQIAXKPMQSJYTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCCN1)C(=O)O.Br

Origin of Product

United States

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